molecular formula C15H14N2O B15056861 6-(Indolin-1-yl)-5-methylnicotinaldehyde

6-(Indolin-1-yl)-5-methylnicotinaldehyde

Cat. No.: B15056861
M. Wt: 238.28 g/mol
InChI Key: ADTTUANFGVDIHQ-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-5-methylnicotinaldehyde is a chemical compound that features an indoline moiety attached to a nicotinaldehyde framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and nicotinaldehyde groups in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinaldehyde typically involves the condensation of indoline derivatives with nicotinaldehyde under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic addition of the indoline nitrogen to the aldehyde carbon, followed by dehydration to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indoline nitrogen can participate in substitution reactions, where it can be alkylated or acylated under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 6-(Indolin-1-yl)-5-methylnicotinic acid.

    Reduction: 6-(Indolin-1-yl)-5-methylnicotinalcohol.

    Substitution: Various N-alkyl or N-acyl derivatives of the indoline moiety.

Scientific Research Applications

6-(Indolin-1-yl)-5-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Indolin-1-yl)-5-methylnicotinaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The indoline moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the indoline and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-10H,6-7H2,1H3

InChI Key

ADTTUANFGVDIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=O

Origin of Product

United States

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